molecular formula C12H18N4S B15210572 2,9-Diethyl-6-(propylsulfanyl)-9h-purine CAS No. 6237-91-8

2,9-Diethyl-6-(propylsulfanyl)-9h-purine

Cat. No.: B15210572
CAS No.: 6237-91-8
M. Wt: 250.37 g/mol
InChI Key: BWCCECZSAPNBFJ-UHFFFAOYSA-N
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Description

  • Reactants: 2-Ethylpurine, propylthiol, potassium tert-butoxide
  • Conditions: Anhydrous tetrahydrofuran (THF) as solvent, reflux
  • Reaction:

    2-Ethylpurine+C3H7SH2,9-Diethyl-6-(propylthio)-9H-purine\text{2-Ethylpurine} + \text{C}_3\text{H}_7\text{SH} \rightarrow \text{2,9-Diethyl-6-(propylthio)-9H-purine} 2-Ethylpurine+C3​H7​SH→2,9-Diethyl-6-(propylthio)-9H-purine

Industrial Production Methods

Industrial production of 2,9-Diethyl-6-(propylthio)-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diethyl-6-(propylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and propylthio groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the purine ring and facilitate nucleophilic substitution.

  • Step 1: Alkylation of Purine

      Reactants: Purine, ethyl bromide, sodium hydride

      Conditions: Anhydrous dimethylformamide (DMF) as solvent, room temperature

    • Reaction:

      Purine+C2H5Br2-Ethylpurine\text{Purine} + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{2-Ethylpurine} Purine+C2​H5​Br→2-Ethylpurine

Chemical Reactions Analysis

Types of Reactions

2,9-Diethyl-6-(propylthio)-9H-purine can undergo various chemical reactions, including:

  • Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
  • Substitution: The ethyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

  • Oxidation: Sulfoxides or sulfones
  • Reduction: Dihydropurine derivatives
  • Substitution: Various alkylated or acylated purine derivatives

Scientific Research Applications

2,9-Diethyl-6-(propylthio)-9H-purine has several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
  • Biology: Studied for its potential interactions with nucleic acids and enzymes.
  • Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
  • Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,9-Diethyl-6-(propylthio)-9H-purine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The ethyl and propylthio groups may enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diethyl-9H-purine
  • 2,9-Diethyl-6-methylthio-9H-purine
  • 2,9-Diethyl-6-(butylthio)-9H-purine

Uniqueness

2,9-Diethyl-6-(propylthio)-9H-purine is unique due to the specific combination of ethyl and propylthio groups attached to the purine ring. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds. For example, the propylthio group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

CAS No.

6237-91-8

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

2,9-diethyl-6-propylsulfanylpurine

InChI

InChI=1S/C12H18N4S/c1-4-7-17-12-10-11(14-9(5-2)15-12)16(6-3)8-13-10/h8H,4-7H2,1-3H3

InChI Key

BWCCECZSAPNBFJ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=NC2=C1N=CN2CC)CC

Origin of Product

United States

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